
N-(2,5-Diethynylphenyl)-N-octyloctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Diethynylphenyl)-N-octyloctanamide is an organic compound characterized by the presence of ethynyl groups attached to a phenyl ring and an octyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Diethynylphenyl)-N-octyloctanamide typically involves the Sonogashira coupling reaction. This reaction is carried out between 2,5-diiodobenzene and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting product is then subjected to further functionalization to introduce the octyl chain and the amide group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Diethynylphenyl)-N-octyloctanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Diethynylphenyl)-N-octyloctanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Wirkmechanismus
The mechanism of action of N-(2,5-Diethynylphenyl)-N-octyloctanamide is largely dependent on its application. In organic electronics, the compound’s conjugated structure facilitates electron transport, making it suitable for use in semiconductors and photovoltaic devices. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,5-Dimethylphenyl)-N-octyloctanamide
- N-(2,5-Dibromophenyl)-N-octyloctanamide
- N-(2,5-Diethynylphenyl)-N-dodecyldodecanamide
Uniqueness
N-(2,5-Diethynylphenyl)-N-octyloctanamide is unique due to the presence of ethynyl groups, which confer distinct electronic properties. These properties make it particularly valuable in the field of organic electronics, where it can be used to enhance the performance of devices such as OLEDs and photovoltaic cells .
Eigenschaften
CAS-Nummer |
824428-81-1 |
|---|---|
Molekularformel |
C26H37NO |
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
N-(2,5-diethynylphenyl)-N-octyloctanamide |
InChI |
InChI=1S/C26H37NO/c1-5-9-11-13-15-17-21-27(26(28)18-16-14-12-10-6-2)25-22-23(7-3)19-20-24(25)8-4/h3-4,19-20,22H,5-6,9-18,21H2,1-2H3 |
InChI-Schlüssel |
MNZGNOCOZDUFAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C1=C(C=CC(=C1)C#C)C#C)C(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


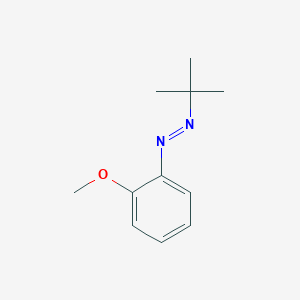
![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)

![[2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium](/img/structure/B14206148.png)
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)
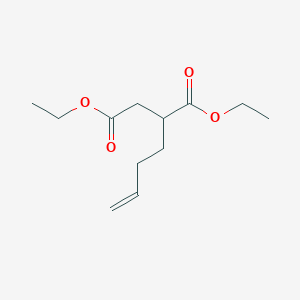
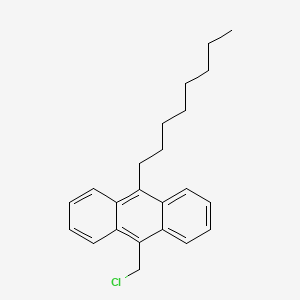
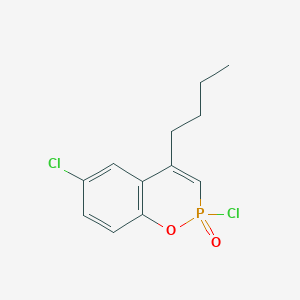
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)


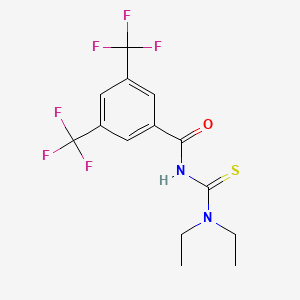

![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
